molecular formula C21H23NO6 B11134825 5-(3-ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11134825
M. Wt: 385.4 g/mol
InChI Key: ZWOMEAKLWRBPDY-UHFFFAOYSA-N
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Description

5-(3-ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolone core, which is a five-membered lactam ring, substituted with ethoxyphenyl, furylcarbonyl, hydroxy, and methoxypropyl groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Ethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction using 3-ethoxybenzoyl chloride and an appropriate catalyst.

    Attachment of the Furylcarbonyl Group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction, using a furylboronic acid or furyl halide.

    Hydroxylation: Introduction of the hydroxy group can be achieved through selective oxidation reactions.

    Addition of the Methoxypropyl Group: This step might involve an alkylation reaction using 3-methoxypropyl bromide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The furylcarbonyl group can be reduced to a furan ring with an alcohol or alkane side chain.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions, Lewis acids for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3-methoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-ethoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with different substituents.

    5-(3-ethoxyphenyl)-4-(2-thienylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The unique combination of functional groups in 5-(3-ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H23NO6/c1-3-27-15-8-4-7-14(13-15)18-17(19(23)16-9-5-12-28-16)20(24)21(25)22(18)10-6-11-26-2/h4-5,7-9,12-13,18,24H,3,6,10-11H2,1-2H3

InChI Key

ZWOMEAKLWRBPDY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CO3

Origin of Product

United States

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